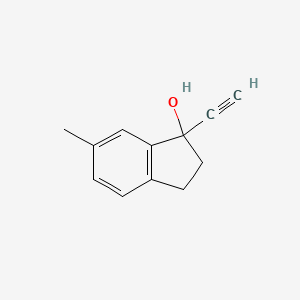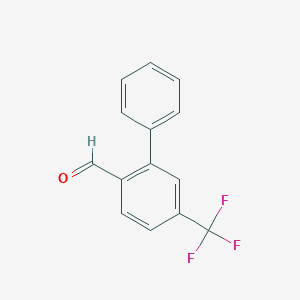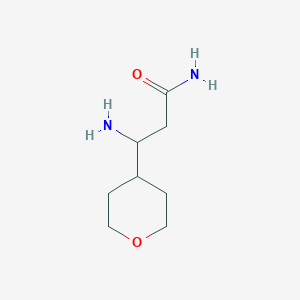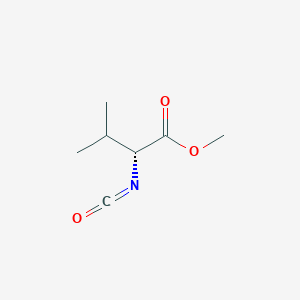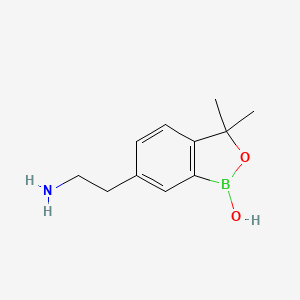
2,1-Benzoxaborole-6-ethanamine, 1,3-dihydro-1-hydroxy-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- is a compound with a unique structure that includes a benzoxaborole ring. This compound is known for its versatile applications in various fields such as organic synthesis, medicinal chemistry, and material science. The presence of boron in its structure imparts unique chemical properties that make it a valuable compound for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- typically involves multiple steps. One common method involves the reaction of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole with ethanamine under controlled conditions. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups into the benzoxaborole ring .
Wissenschaftliche Forschungsanwendungen
2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes and proteins.
Wirkmechanismus
The mechanism of action of 2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site of the enzyme or altering its conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: This compound shares a similar benzoxaborole ring structure but differs in its functional groups.
2-(Hydroxymethyl)phenylboronic acid cyclic monoester: Another compound with a benzoxaborole ring, used in similar applications.
Uniqueness
The uniqueness of 2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- lies in its specific functional groups and their arrangement, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H16BNO2 |
|---|---|
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
2-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)ethanamine |
InChI |
InChI=1S/C11H16BNO2/c1-11(2)9-4-3-8(5-6-13)7-10(9)12(14)15-11/h3-4,7,14H,5-6,13H2,1-2H3 |
InChI-Schlüssel |
CCAAFPXWVZQFQO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC(=C2)CCN)C(O1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



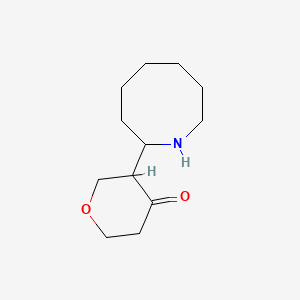
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B13299818.png)
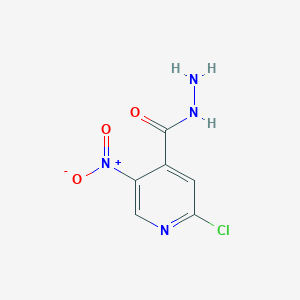
![5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13299832.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13299847.png)
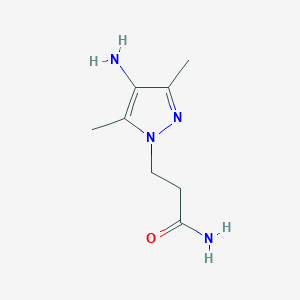
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide](/img/structure/B13299858.png)
